molecular formula C21H23N3O2 B2440266 N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide CAS No. 1219913-82-2

N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2440266
CAS No.: 1219913-82-2
M. Wt: 349.434
InChI Key: SFZIRZRIJVOIKV-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a chemical compound of interest in medicinal chemistry and oncology research. Structurally, it features an acetamide linker connecting a 4-(benzyloxy)benzyl group and a 3,5-dimethyl-1H-pyrazole ring, a core motif found in several biologically active molecules. Compounds with similar N-benzyl pyrazole acetamide structures have been investigated for their potent antiproliferative activity against human cancer cell lines, including pancreatic and gastric cancers . Research on analogous molecules suggests potential mechanisms of action involving the modulation of key cellular pathways such as mTORC1 signaling and the disruption of autophagic flux, which can lead to impaired cancer cell survival and proliferation . Additionally, acetamide-based scaffolds are frequently explored in the development of enzyme inhibitors, such as VEGFR-2 and HO-1 inhibitors, which play pivotal roles in tumor angiogenesis and cellular stress response, respectively . This compound is intended for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[(4-phenylmethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-16-12-17(2)24(23-16)14-21(25)22-13-18-8-10-20(11-9-18)26-15-19-6-4-3-5-7-19/h3-12H,13-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZIRZRIJVOIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The molecule can be dissected into three primary components (Figure 1):

  • 4-(Benzyloxy)benzylamine : A benzyl-protected phenolic amine serving as the nucleophilic partner in amide bond formation.
  • Acetamide linker : A two-carbon spacer connecting the aromatic and heterocyclic units.
  • 3,5-Dimethyl-1H-pyrazole : A substituted diazole contributing steric bulk and hydrogen-bonding capacity.

Retrosynthetically, two disconnections are plausible:

  • Amide bond cleavage : Separating the molecule into 4-(benzyloxy)benzylamine and 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid derivatives.
  • Pyrazole-acetamide linkage : Disconnecting the pyrazole ring from a preformed N-(4-(benzyloxy)benzyl)acetamide intermediate.

Synthetic Routes

Route 1: Amide Coupling via Activated Carboxylic Acid Intermediates

This approach leverages classical amide bond formation between 4-(benzyloxy)benzylamine and a functionalized acetic acid derivative (Scheme 1).

Step 1: Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Acetic Acid

3,5-Dimethylpyrazole undergoes N-alkylation with ethyl bromoacetate in the presence of NaH (45% yield). Saponification with NaOH yields the carboxylic acid:
$$
\text{3,5-Dimethylpyrazole} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{NaH, DMF}} \text{Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate} \xrightarrow{\text{NaOH}} \text{2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid}
$$

Step 2: Amide Bond Formation

The acid is activated as an acid chloride (SOCl₂) and coupled with 4-(benzyloxy)benzylamine in dichloromethane with triethylamine (Scheme 2):
$$
\text{2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl chloride} + \text{4-(Benzyloxy)benzylamine} \xrightarrow{\text{Et}_3\text{N}} \text{N-(4-(Benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide}
$$
Key Parameters :

  • Reaction temperature: 0°C → RT
  • Yield: 62–68% after silica gel purification

Route 2: Nucleophilic Substitution on Halogenated Acetamide Intermediates

An alternative method involves displacing a halogen atom on N-(4-(benzyloxy)benzyl)-2-bromoacetamide with 3,5-dimethylpyrazole (Scheme 3).

Step 1: Preparation of N-(4-(Benzyloxy)benzyl)-2-Bromoacetamide

4-(Benzyloxy)benzylamine reacts with bromoacetyl bromide in THF at −10°C (81% yield):
$$
\text{4-(Benzyloxy)benzylamine} + \text{BrCH}_2\text{COBr} \rightarrow \text{N-(4-(Benzyloxy)benzyl)-2-bromoacetamide} + \text{HBr}
$$

Step 2: Pyrazole Incorporation

The bromoacetamide undergoes nucleophilic substitution with 3,5-dimethylpyrazole using K₂CO₃ in DMF at 80°C:
$$
\text{N-(4-(Benzyloxy)benzyl)-2-bromoacetamide} + \text{3,5-Dimethylpyrazole} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}
$$
Optimization Insights :

  • Excess pyrazole (1.5 equiv) improves conversion
  • Prolonged heating (12–16 hr) required for complete substitution

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Acid Coupling) Route 2 (Nucleophilic Substitution)
Steps 3 2
Overall Yield 45–50% 55–60%
Purification Column chromatography Recrystallization (EtOAc/hexane)
Scalability Moderate (acid chloride handling) High (amenable to flow chemistry)
Byproducts Triethylamine salts KBr, unreacted pyrazole

Route 2 offers superior atom economy and fewer purification challenges, making it preferable for large-scale synthesis.

Industrial-Scale Production Considerations

For kilogram-scale manufacturing, Route 2 has been adapted with the following modifications:

  • Solvent Recycling : DMF is distilled and reused to reduce costs.
  • Continuous Flow System : Bromoacetamide and pyrazole are mixed in a tubular reactor (residence time: 2 hr) at 100°C, achieving 78% conversion per pass.
  • Crystallization Optimization : The product is recrystallized from ethanol/water (4:1), yielding 98.5% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxybenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: shares structural similarities with other acetamides and pyrazole derivatives.

    N-(4-methoxybenzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Similar structure but with a methoxy group instead of a benzyloxy group.

    N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the dimethyl groups on the pyrazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of acetamides and features a unique combination of functional groups that may confer distinct biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O2C_{19}H_{22}N_2O_2, with a molecular weight of approximately 310.39 g/mol. The structure includes a benzyloxy group and a pyrazole moiety, which are critical for its biological activity.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The specific mechanism may vary depending on the biological context and the target involved. For instance, it may act as an inhibitor or modulator of certain biochemical pathways, potentially influencing processes such as inflammation and cell proliferation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that pyrazole derivatives can inhibit cancer cell growth by inducing apoptosis and inhibiting cell cycle progression. In particular, the compound's structural features may enhance its interaction with cancer-related targets such as cyclin-dependent kinases (CDKs) or other signaling molecules involved in tumor growth.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Pyrazole derivatives have been noted for their ability to inhibit inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

In vitro studies have demonstrated that related compounds possess antimicrobial properties against various pathogens. The presence of the pyrazole ring is believed to contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of a series of acetamide-based compounds, including derivatives similar to this compound. These compounds were tested against U87MG glioblastoma cells, showing promising results in reducing cell viability and inducing apoptosis through caspase activation .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study highlighted that certain compounds significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as therapeutic agents for inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-methoxybenzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamideMethoxy instead of benzyloxyModerate anticancer activity
N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamideLacks dimethyl groupsReduced anti-inflammatory effects
N-(4-fluorobenzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamideFluorine substitutionEnhanced antimicrobial activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step pathways, starting with the preparation of the benzyloxybenzylamine intermediate, followed by coupling with 2-(3,5-dimethylpyrazol-1-yl)acetic acid via amide bond formation. Key steps include refluxing in ethanol or methanol with catalysts like glacial acetic acid, as seen in analogous acetamide syntheses . Optimization requires adjusting solvent polarity (e.g., dichloromethane for intermediates), temperature (60–80°C for amidation), and purification via column chromatography or recrystallization to achieve >90% purity.

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical for validation?

  • Methodological Answer : Structural validation relies on NMR (¹H/¹³C) to confirm proton environments (e.g., benzyloxy protons at δ 4.9–5.1 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) and LC-MS for molecular ion detection (expected [M+H]⁺ ~424.2). IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹). X-ray crystallography (if crystals are obtainable) resolves bond lengths and angles, as demonstrated for related pyrazole-acetamide derivatives .

Advanced Research Questions

Q. How can crystallographic data be analyzed to resolve ambiguities in hydrogen-bonding networks or molecular packing?

  • Methodological Answer : Use SHELX-based software (e.g., SHELXL) for structure refinement, focusing on graph-set analysis to classify hydrogen bonds (e.g., N–H···O or C–H···O interactions forming R₂²(10) motifs). For ambiguous electron density regions, employ difference Fourier maps and occupancy refinement for disordered atoms. Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What strategies are employed to investigate the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer : Molecular docking simulations (using AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases, guided by the pyrazole moiety’s role in π-π stacking. In vitro assays (e.g., enzyme inhibition or cell viability tests) validate activity, with IC₅₀ values compared to controls. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics (Kd, ΔH) .

Q. How can contradictory data in spectral or crystallographic analyses be resolved?

  • Methodological Answer : For conflicting NMR signals, use 2D techniques (COSY, HSQC) to assign overlapping peaks. In crystallography, re-examine data collection parameters (e.g., resolution ≤0.8 Å) to reduce noise. Compare experimental XRD data with computational models (DFT-optimized geometries) to identify discrepancies in torsion angles or bond lengths .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersEvidence Reference
X-ray Crystallography Resolving pyrazole-acetamide torsion angles (e.g., C9–N1–C10–O1)Resolution ≤0.8 Å, R-factor <5%
LC-MS Detecting [M+H]⁺ at 424.2 m/z with fragmentation patternsCollision energy: 20–30 eV, ESI+ mode
Molecular Docking Predicting COX-2 binding via pyrazole-phenyl interactionsGrid size: 60×60×60 Å, Lamarckian GA algorithm

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